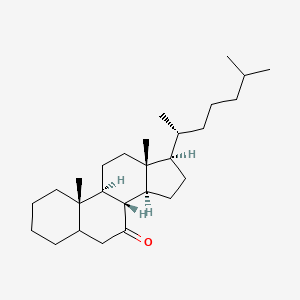

Cholestan-7-one

Description

Structure

3D Structure

Properties

CAS No. |

55902-82-4 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h18-23,25H,6-17H2,1-5H3/t19-,20?,21-,22+,23+,25+,26+,27-/m1/s1 |

InChI Key |

SFRHQVIYMXPVMD-QAYGIGNUSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cholestan-7-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cholestan-7-one, a cholestane (B1235564) derivative of significant interest in various research fields. This document details established synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in obtaining high-purity this compound for their studies.

Introduction to this compound

This compound is a saturated tetracyclic steroid and a derivative of cholestane. The cholestane framework is a core structure in many biologically important molecules, including cholesterol and its metabolites. This compound and related oxysterols are subjects of ongoing research due to their potential roles in various physiological and pathological processes. For instance, the structurally similar 7-ketocholesterol (B24107), an oxidized derivative of cholesterol, has been implicated in the development of age-related diseases and has demonstrated anti-viral activities. Furthermore, certain cholestane derivatives have been shown to induce apoptosis in cancer cell lines, highlighting the potential therapeutic relevance of this class of compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of a suitable precursor, typically 5α-cholestan-7β-ol or 5α-cholestan-7α-ol. One of the most common and effective methods for this transformation is the Jones oxidation.

Jones Oxidation of 5α-Cholestan-7-ol

The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid to oxidize secondary alcohols to ketones. The reaction is typically rapid and proceeds with high yields.

Experimental Protocol: Jones Oxidation

-

Preparation of the Jones Reagent: Dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄) and dilute with water to a final volume of 10 mL.

-

Reaction Setup: Dissolve 5α-cholestan-7β-ol in a suitable solvent, such as acetone, in a reaction flask.

-

Oxidation: Cool the solution of the alcohol in an ice bath. Add the Jones reagent dropwise with stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the color change from the orange-red of Cr(VI) to the green of Cr(III). The reaction is typically complete when the orange-red color persists.

-

Work-up: Once the reaction is complete, add isopropanol (B130326) to quench any excess oxidant. Dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).

-

Purification: Wash the organic extract successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 5α-cholestan-7β-ol | N/A |

| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/H₂O) | N/A |

| Solvent | Acetone | N/A |

| Reaction Temperature | < 20°C | N/A |

| Typical Yield | High (specific yield not reported in literature) | N/A |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting material, byproducts, and residual reagents. The two most effective methods for obtaining high-purity this compound are column chromatography and recrystallization.

Column Chromatography

Flash column chromatography using silica (B1680970) gel is a highly effective method for purifying this compound. The choice of eluent is critical for achieving good separation.

Experimental Protocol: Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with the initial eluting solvent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common eluent system for steroids is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. For a related compound, 3,6-cholestandione, a gradient of hexanes and ethyl acetate was used effectively.[1]

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on the polarity of this compound, suitable solvents for recrystallization include methanol (B129727), ethanol, or acetone. For the related compound cholest-5-en-7-one, recrystallization from methanol has been reported to yield pure crystals.

-

Dissolution: Dissolve the partially purified this compound in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Quantitative Data for Purification and Characterization

| Parameter | Value | Reference |

| Purification Method | Column Chromatography (Silica Gel) | |

| Eluent System | Hexane/Ethyl Acetate Gradient | [1] |

| Purification Method | Recrystallization | |

| Solvent | Methanol (reported for a similar compound) | |

| Characterization | ||

| Melting Point | 134-135 °C | |

| Appearance | White crystalline solid |

Experimental Workflows and Signaling Pathways

To visualize the synthesis, purification, and a relevant biological pathway, the following diagrams are provided in the DOT language for Graphviz.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

Cholestane derivatives, such as 7-ketocholesterol and cholestane-3β-5α-6β-triol, have been shown to induce apoptosis in human breast cancer cells through the modulation of the Smoothened (SMO) and Liver X Receptor alpha (LXRα) signaling pathways.[2] While the direct action of this compound on these pathways is a subject for further investigation, this represents a plausible mechanism of action for related compounds.

Caption: Proposed signaling pathway for cholestane derivative-induced apoptosis.

Conclusion

This technical guide outlines a reliable and effective methodology for the synthesis and purification of this compound. The Jones oxidation of 5α-cholestan-7-ol provides a direct route to the target compound, which can then be purified to a high degree using a combination of column chromatography and recrystallization. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and cell biology who require high-purity this compound for their investigations. Further research into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its potential therapeutic applications.

References

7-Ketocholesterol Formation from Cholesterol Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (B24107) (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol. It is implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. The formation of 7-KC can occur through both non-enzymatic and enzymatic pathways, with autoxidation by reactive oxygen species (ROS) being a primary route. Once formed, 7-KC exerts pleiotropic deleterious effects on cells, including the induction of oxidative stress, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the mechanisms of 7-KC formation, its impact on cellular signaling pathways, and detailed experimental protocols for its induction and quantification.

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is susceptible to oxidation, leading to the formation of a class of molecules known as oxysterols. Among these, 7-ketocholesterol (7-KC) is one of the most abundant and biologically active. It is formed primarily through the non-enzymatic oxidation of cholesterol by reactive oxygen species (ROS) and is found at elevated levels in pathological conditions associated with oxidative stress.[1][2][3] 7-KC is a potent inducer of cellular dysfunction, triggering apoptosis, inflammation, and interfering with lipid metabolism.[4][5][6] Understanding the mechanisms of 7-KC formation and its downstream cellular effects is crucial for the development of therapeutic strategies targeting diseases where this oxysterol plays a significant pathological role.

Formation of 7-Ketocholesterol

The conversion of cholesterol to 7-KC can be broadly categorized into two main pathways: non-enzymatic autoxidation and enzymatic conversion.

Non-Enzymatic Formation (Autoxidation)

Autoxidation is the major pathway for 7-KC formation and involves the reaction of cholesterol with ROS.[7][8] This process is often initiated by pro-oxidant conditions, including the presence of transition metals, heat, or radiation.[8]

The primary mechanism involves a free radical chain reaction at the C7 position of the cholesterol molecule, which is allylic and thus more susceptible to hydrogen abstraction. The process can be divided into:

-

Type I Autoxidation: Mediated by ROS such as the superoxide (B77818) anion (O₂•−) and hydroxyl radical (•OH), as well as reactive nitrogen species (RNS). This can be initiated by systems like the Fenton reaction (H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺) or the Haber-Weiss reaction (O₂•− + H₂O₂ → •OH + OH⁻ + O₂).[3][5][9]

-

Type II Autoxidation: Involves reactions with singlet oxygen (¹O₂), ozone (O₃), and hypochlorite (B82951) (HOCl).[3][5]

The initial products of cholesterol oxidation at the C7 position are 7α- and 7β-hydroperoxycholesterols, which are then further converted to the more stable 7-ketocholesterol, as well as 7α- and 7β-hydroxycholesterol.[10]

Enzymatic Formation

While less common than autoxidation, enzymatic pathways can also contribute to 7-KC formation:

-

From 7β-hydroxycholesterol: The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can oxidize 7β-hydroxycholesterol to 7-KC.[3][5]

-

From 7-dehydrocholesterol (B119134): Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, can directly oxidize 7-dehydrocholesterol, a cholesterol precursor, to 7-KC.[3][8][11] This pathway may be particularly relevant in specific tissues or in genetic disorders where 7-dehydrocholesterol accumulates.[11]

Cellular Signaling Pathways Affected by 7-Ketocholesterol

7-KC is a potent modulator of various signaling cascades, leading to cellular dysfunction and death.

Induction of Apoptosis

7-KC is a well-established inducer of apoptosis in a variety of cell types. The apoptotic signaling cascade initiated by 7-KC is multifaceted and often involves an increase in intracellular calcium levels, which in turn activates downstream effectors. This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[2][12] Caspases, the key executioners of apoptosis, are subsequently activated. The term "oxiapoptophagy" has been coined to describe the interplay between oxidative stress, apoptosis, and autophagy in 7-KC-induced cell death.[5]

Pro-inflammatory Signaling

7-KC is a potent pro-inflammatory molecule that can activate several signaling pathways leading to the production of inflammatory cytokines. A key receptor implicated in 7-KC-mediated inflammation is Toll-like receptor 4 (TLR4).[4][13][14] Activation of TLR4 can trigger downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[15] This results in the increased expression of pro-inflammatory genes, including those encoding for vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), and interleukin-8 (IL-8).

Disruption of Lipid Metabolism

7-KC can significantly alter cellular lipid homeostasis. It has been shown to affect the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.[6][16] Furthermore, 7-KC can lead to the accumulation of cholesterol esters within cells.[16] Transcriptomic analyses have revealed that 7-KC treatment alters the expression of numerous genes involved in lipid metabolic processes, including those regulated by the sterol regulatory element-binding protein (SREBP) transcription factors.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of 7-ketocholesterol.

Table 1: Dose-Dependent Effect of 7-Ketocholesterol on Cell Viability

| Cell Line | 7-KC Concentration (µM) | Incubation Time (h) | % Viability (approx.) |

| mRPE | 15 | 24 | 50 |

| mRPE | 20 | 24 | 20 |

| HL-1 | 10 | 24 | Dose-dependent reduction |

| HL-1 | 20 | 24 | Dose-dependent reduction |

| MCF-7 | 10 | 48 | Growth stimulation |

| MCF-7 | ≥15 | 48 | Decreased growth |

| 661W | 15 | 24 | ~50 (EC50) |

Table 2: Induction of Pro-inflammatory Cytokines by 7-Ketocholesterol in ARPE-19 Cells

| Cytokine | 7-KC Concentration (µM) | Fold Induction (mRNA) |

| IL-1β | 6 | 8.8 |

| IL-6 | 6 | 8.1 |

| IL-8 | 6 | 22.5 |

| VEGF | 6 | 4.1 |

Table 3: Enzymatic Formation of 7-Ketocholesterol from 7-Dehydrocholesterol by P450 7A1

| Parameter | Value |

| kcat | 2.2 ± 0.1 min⁻¹ |

| Km | 1.1 ± 0.1 µM |

| kcat/Km | 3 x 10⁴ M⁻¹s⁻¹ |

Experimental Protocols

Induction of Cholesterol Oxidation to 7-Ketocholesterol in a Liposomal Model System

This protocol describes a method to induce the oxidation of cholesterol to 7-KC in a controlled in vitro setting using a Fenton-like reaction.

Materials:

-

Egg yolk phosphatidylcholine (PC)

-

Cholesterol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ferrous sulfate (B86663) (FeSO₄)

-

L-Ascorbic acid

-

Nitrogen gas

-

Rotary evaporator

-

Sonicator

Procedure:

-

Liposome (B1194612) Preparation:

-

Dissolve egg yolk PC and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 2:1 (PC:cholesterol).

-

Remove the chloroform under a stream of nitrogen gas, followed by vacuum desiccation on a rotary evaporator to form a thin lipid film.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles.

-

Sonicate the vesicle suspension to create small unilamellar vesicles (liposomes).

-

-

Oxidation Induction:

-

To the liposome suspension, add freshly prepared solutions of FeSO₄ and L-ascorbic acid to final concentrations of, for example, 100 µM each.

-

Incubate the mixture at 37°C for a defined period (e.g., 1, 2, 4, 8, 24 hours) with gentle shaking.

-

-

Lipid Extraction:

-

Stop the reaction by adding methanol and chloroform (2:1, v/v) to extract the lipids.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Quantification of 7-KC:

-

Resuspend the dried lipid extract in a suitable solvent for analysis by GC-MS or LC-MS/MS (see protocols below).

-

Quantification of 7-Ketocholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of 7-KC in biological samples.

Materials:

-

Hexane (B92381), isopropanol (B130326), pyridine (B92270), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Internal standard (e.g., epicoprostanol (B1214048) or d7-7-ketocholesterol)

-

Solid-phase extraction (SPE) silica (B1680970) cartridges

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To the biological sample (e.g., cell pellet, plasma), add the internal standard.

-

Extract lipids using a mixture of hexane and isopropanol (e.g., 3:2, v/v).

-

Vortex and centrifuge to separate the phases. Collect the upper organic phase.

-

Dry the extract under a stream of nitrogen.

-

-

Saponification (Optional, for total 7-KC measurement):

-

Resuspend the dried lipids in ethanolic potassium hydroxide (B78521) and heat to hydrolyze cholesterol esters.

-

Neutralize and re-extract the non-saponifiable lipids.

-

-

Purification by SPE:

-

Condition an SPE silica cartridge with hexane.

-

Load the lipid extract onto the cartridge.

-

Wash with a non-polar solvent to remove cholesterol.

-

Elute the more polar oxysterols, including 7-KC, with a more polar solvent mixture (e.g., hexane:diethyl ether).

-

Dry the eluate.

-

-

Derivatization:

-

To the dried oxysterol fraction, add pyridine and MSTFA to convert the hydroxyl and keto groups to their trimethylsilyl (B98337) (TMS) ethers.

-

Heat the mixture (e.g., at 60-80°C) to complete the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to separate the TMS-derivatized sterols.

-

Use selected ion monitoring (SIM) or full scan mode for detection and quantification based on characteristic ions of TMS-derivatized 7-KC and the internal standard.

-

Quantification of 7-Ketocholesterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a sensitive and specific method for 7-KC quantification, often without the need for derivatization.

Materials:

-

Methanol, acetonitrile, water, formic acid

-

Internal standard (e.g., d7-7-ketocholesterol)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation and Protein Precipitation:

-

To a small volume of plasma or cell lysate, add the internal standard.

-

Add a protein precipitating solvent such as cold acetone (B3395972) or methanol.[17]

-

Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Extraction (if necessary):

-

For some sample types, a liquid-liquid extraction or solid-phase extraction may be performed to further purify and concentrate the analytes.

-

-

LC-MS/MS Analysis:

-

Inject the sample extract into the LC-MS/MS system.

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with a formic acid additive to improve ionization.

-

Set the mass spectrometer to operate in positive ESI mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 7-KC and the internal standard for highly selective and sensitive quantification.

-

Experimental and Logical Workflows

The following diagrams illustrate common workflows for studying 7-ketocholesterol.

Conclusion

The formation of 7-ketocholesterol from cholesterol oxidation is a critical process in the pathogenesis of numerous diseases. This guide has provided a detailed overview of the non-enzymatic and enzymatic mechanisms of 7-KC formation, its impact on key cellular signaling pathways, and comprehensive experimental protocols for its study. A thorough understanding of these aspects is essential for researchers and drug development professionals seeking to develop novel therapeutic interventions targeting the deleterious effects of 7-KC. The provided data and methodologies serve as a valuable resource for advancing research in this important field.

References

- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rem.bioscientifica.com [rem.bioscientifica.com]

- 10. researchgate.net [researchgate.net]

- 11. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]

- 17. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of 7-Oxocholesterol: A Technical Guide for Researchers

October 2025

Abstract

7-Oxocholesterol (7-KC), a prominent oxidation product of cholesterol, is increasingly implicated in the pathophysiology of numerous age-related and inflammatory diseases. Its accumulation in tissues and biological fluids is associated with cellular dysfunction and cytotoxicity. This technical guide provides an in-depth overview of the in vitro biological activities of 7-KC, with a focus on its cytotoxic, pro-oxidant, and pro-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in studying the molecular mechanisms of 7-KC and identifying potential therapeutic interventions. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by this oxysterol.

Introduction

7-Oxocholesterol, also known as 7-ketocholesterol, is formed through the non-enzymatic oxidation of cholesterol, a process exacerbated by oxidative stress.[1][2] Elevated levels of 7-KC are found in atherosclerotic plaques, the drusen of age-related macular degeneration, and the brains of patients with neurodegenerative diseases.[2][3] In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the pathological effects of 7-KC. This guide will systematically explore these in vitro activities to provide a comprehensive resource for the scientific community.

Cytotoxic Effects of 7-Oxocholesterol

7-KC is a potent cytotoxic agent in a wide range of cell types. Its cytotoxic effects are typically dose- and time-dependent, leading to a reduction in cell viability and ultimately, cell death. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of 7-KC.

Table 1: IC50 Values of 7-Oxocholesterol in Various Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| N2a | Murine Neuroblastoma | FDA | 48 | 50 | [4] |

| Human Adipose Tissue-derived MSCs | Human Mesenchymal Stem Cells | Not Specified | Not Specified | 59.54 | [1] |

| Human Normal Fibroblasts | Human Fibroblasts | Not Specified | Not Specified | 47.66 | [1] |

| LMSCs | Leiomyosarcoma Cells | PI | Not Specified | 81.1 | [1] |

| ARPE-19 | Human Retinal Pigment Epithelium | Dehydrogenase Activity | 24 | ~20 | [5] |

| MC3T3-E1 | Murine Osteoblastic | WST-8 | 24 | ~50 | [6] |

| OVCAR-3 | Human Ovarian Cancer | SRB | 24 | 20.5 | [7] |

| SK-OV-3 | Human Ovarian Cancer | SRB | 24 | 18.3 | [7] |

| MCF-7 | Human Breast Cancer | MTT | 48 | 2.19 (for 27-HC) | [8] |

Induction of Oxidative Stress

A primary mechanism of 7-KC-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[2][9] This overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular signaling.

Table 2: Quantitative Effects of 7-Oxocholesterol on ROS Production

| Cell Line | 7-KC Concentration (µM) | Incubation Time (h) | Assay | Observed Effect | Reference |

| N2a | 50 | 48 | DHE (Flow Cytometry) | Significant increase in HE positive cells | [4] |

| Human Mesangial Cells | Not Specified | Not Specified | Not Specified | Increase in ROS production | [10] |

| Murine Macrophages | Not Specified | Early | Not Specified | Early oxidative burst via NADPH-oxidase | [11] |

| mRPE | 12-20 | 8 and 24 | H2DCFDA | No significant difference in ROS production | [11] |

| MC3T3-E1 | 50 | Not Specified | DCFH-DA (Flow Cytometry) | Significant increase in ROS production | [6] |

Pro-inflammatory Activity

7-KC is a potent pro-inflammatory molecule that can trigger the expression and secretion of various inflammatory mediators, contributing to a chronic inflammatory state.[2][3] This inflammatory response is a key feature of many diseases associated with elevated 7-KC levels.

Table 3: 7-Oxocholesterol-Induced Inflammatory Cytokine and Gene Expression

| Cell Line | 7-KC Concentration (µM) | Incubation Time (h) | Marker | Fold Induction (mRNA or Protein) | Reference |

| ARPE-19 | 15 | 24 | VEGF (mRNA) | ~6.0 | [5] |

| ARPE-19 | 15 | 24 | IL-6 (mRNA) | ~23.9 | [5] |

| ARPE-19 | 15 | 24 | IL-8 (mRNA) | ~6.1 | [5] |

| mRPE | 15 | 24 | IL6 (mRNA) | Not Specified | [11] |

| mRPE | 15 | 24 | IL8 (mRNA) | Not Specified | [11] |

| mRPE | 15 | 24 | VEGFA (mRNA) | Not Specified | [11] |

| fpEC | 10 | 24 | ICAM-1 (mRNA) | Significantly augmented | [12] |

| fpEC | 10 | 24 | VCAM-1 (mRNA) | No significant induction | [12] |

Signaling Pathways Modulated by 7-Oxocholesterol

7-KC exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.

Toll-Like Receptor 4 (TLR4) Signaling

In vitro and in vivo studies have demonstrated that the inflammatory response to 7-KC is largely mediated through Toll-like receptor 4 (TLR4).[8][12][13]

Figure 1. Simplified TLR4 signaling pathway activated by 7-Oxocholesterol.

Apoptosis and Oxiapoptophagy

7-KC is a potent inducer of apoptosis, a form of programmed cell death.[2][9] A specialized form of cell death termed "oxiapoptophagy," which combines features of oxidative stress, apoptosis, and autophagy, has also been described in response to 7-KC.[2][9]

Figure 2. Key events in 7-Oxocholesterol-induced Oxiapoptophagy.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of 7-oxocholesterol.

Cell Viability Assays (MTT and WST-8)

Purpose: To quantify the cytotoxic effects of 7-KC.

Principle: These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15][16] The WST-8 assay is similar, where WST-8 is reduced to a water-soluble orange formazan dye.[14][17] The intensity of the color is proportional to the number of viable cells.

Protocol (MTT Assay): [14][15][16]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of 7-KC (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at a low speed.

-

Measure the absorbance at 490 nm or 590 nm using a microplate reader.

Protocol (WST-8 Assay): [14][17]

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Figure 3. General workflow for MTT and WST-8 cell viability assays.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Purpose: To measure the intracellular production of ROS induced by 7-KC.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye.[3][9][18] Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

-

Seed cells in a 24-well plate or on coverslips.

-

Treat cells with 7-KC for the desired time.

-

Wash the cells once with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM Staining)

Purpose: To assess mitochondrial dysfunction induced by 7-KC.

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeable, cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to their negative membrane potential.[2][4][19][20][21] A decrease in ΔΨm, indicative of mitochondrial dysfunction, results in a decrease in TMRM fluorescence.

-

Culture cells on glass-bottom dishes or in a 96-well plate.

-

Treat cells with 7-KC.

-

Wash the cells three times with Tyrode's buffer.

-

Incubate the cells with 20-150 nM TMRM in Tyrode's buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells four times with PBS.

-

Measure the fluorescence using a fluorescence microscope or a microplate reader (excitation ~548 nm, emission ~574 nm).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To detect and quantify apoptosis induced by 7-KC.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][22][23][24][25]

-

Induce apoptosis in cells by treating with 7-KC.

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Resuspend 1-5 x 10^5 cells in 500 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for MAPK Activation

Purpose: To detect the phosphorylation and activation of MAPKs (e.g., p38, ERK) in response to 7-KC.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with 7-KC, cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) and total forms of the target MAPK.[26][27][28][29]

Protocol:

-

Treat cells with 7-KC for the desired time points.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated MAPK (e.g., phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for the total MAPK to confirm equal loading.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Purpose: To quantify the changes in mRNA expression of target genes (e.g., cytokines, inflammatory markers) in response to 7-KC.

Principle: qRT-PCR measures the amount of a specific RNA transcript. Total RNA is first extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels.[11][13][30][31]

-

Treat cells with 7-KC.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase kit.

-

Set up the PCR reaction with the cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR cycler.

-

Analyze the data, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).

Conclusion

The in vitro studies summarized in this technical guide highlight the significant and multifaceted biological activities of 7-oxocholesterol. It is a potent inducer of cytotoxicity, oxidative stress, and inflammation across a variety of cell types. The elucidation of the signaling pathways involved, particularly the central role of TLR4, provides a foundation for the development of targeted therapeutic strategies. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers investigating the pathological roles of 7-KC and for the screening and development of novel compounds aimed at mitigating its detrimental effects. Further in vitro research, in conjunction with in vivo studies, will continue to unravel the complex biology of this important oxysterol and its implications for human health and disease.

References

- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]

- 8. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioquochem.com [bioquochem.com]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. stemcell.com [stemcell.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. domainex.co.uk [domainex.co.uk]

- 20. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.co.jp]

- 25. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 30. Differential mRNA expression of seven genes involved in cholesterol metabolism and transport in the liver of atherosclerosis-susceptible and -resistant Japanese quail strains - PMC [pmc.ncbi.nlm.nih.gov]

- 31. qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies - PMC [pmc.ncbi.nlm.nih.gov]

Cholestan-7-one role in oxidative stress and inflammation

An In-depth Technical Guide on the Role of 7-Ketocholesterol in Oxidative Stress and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules and mediators of pathology. Formed either through enzymatic action or cholesterol autoxidation, these compounds are implicated in a host of chronic diseases.[1][2] Among the most studied and biologically potent oxysterols is 7-Ketocholesterol (7KC), also known as cholest-5-en-3β-ol-7-one. While the user's query specified "Cholestan-7-one," the vast majority of scientific literature on oxidative stress and inflammation focuses on 7-Ketocholesterol, which differs by the presence of a C5-C6 double bond. This guide will focus on 7KC due to its established role and extensive documentation.

7KC is a major product of cholesterol peroxidation and is found at elevated levels in pathological contexts characterized by high oxidative stress.[3][4] It is a prominent component of oxidized low-density lipoproteins (oxLDL) and accumulates in atherosclerotic plaques, the drusen of age-related macular degeneration (AMD) patients, and the brains of individuals with neurodegenerative diseases.[5][6][7] Unlike its precursor, cholesterol, 7KC exhibits consistent cytotoxicity, acting as a powerful pro-oxidant and pro-inflammatory agent that drives cellular dysfunction and death.[3][8] This guide provides a detailed examination of the molecular mechanisms by which 7KC instigates oxidative stress and inflammation, presents key experimental data and protocols, and visualizes the core signaling pathways involved.

The Role of 7-Ketocholesterol in Oxidative Stress

7KC is a potent inducer of oxidative stress, primarily through the excessive generation of reactive oxygen species (ROS).[2][9] This disrupts the cellular redox balance, leading to damage of lipids, proteins, and DNA. The induced oxidative state triggers a cascade of events culminating in organelle dysfunction and a specialized form of cell death.

Mechanisms of ROS Production and Organelle Dysfunction:

-

NADPH Oxidase (NOX) Activation: 7KC has been shown to activate NOX enzymes, which are dedicated producers of superoxide (B77818) radicals. This activation can be triggered by endoplasmic reticulum (ER) stress via the IRE1/JNK/AP-1 signaling pathway.[10][11]

-

Mitochondrial Dysfunction: 7KC directly impacts mitochondria, causing a loss of mitochondrial membrane potential (ΔΨm), which impairs oxidative phosphorylation and reduces ATP synthesis.[12] This mitochondrial damage leads to the release of more ROS, creating a damaging feedback loop.

-

Peroxisomal and Lysosomal Alterations: The compound induces dysfunction in peroxisomes and lysosomes. 7KC is a potent lysosomal poison, increasing membrane permeability and inhibiting critical enzymes like cathepsins D and B, which impairs cellular waste clearance and recycling processes.[2][3][12]

This combination of overwhelming oxidative stress and organelle failure often leads to a unique, mixed-modal cell death termed oxiapoptophagy , which combines features of oxidative stress, apoptosis, and autophagy.[5][6]

Quantitative Data on 7KC-Induced Oxidative Stress

The following table summarizes representative quantitative data from studies investigating the effects of 7KC on oxidative stress markers.

| Cell Line | 7KC Concentration | Exposure Time | Endpoint Measured | Result | Reference |

| HL-1 (Cardiac) | 10 µM | 24 h | ROS Production | ~2.5-fold increase vs. control | [13] |

| MC3T3-E1 | 50 µM | 24 h | Intracellular ROS | Significant increase vs. control | [6] |

| N2a (Neuronal) | 25 µg/mL (~62 µM) | 24 h | ROS Production | ~2-fold increase vs. control | [9] |

| N2a (Neuronal) | 25 µg/mL (~62 µM) | 24 h | Mitochondrial Membrane Potential | ~40% decrease vs. control | [9] |

The Role of 7-Ketocholesterol in Inflammation

7KC is a potent pro-inflammatory molecule that activates key signaling pathways, leading to the expression and secretion of inflammatory mediators. This response is central to its role in chronic inflammatory diseases like atherosclerosis.[1][7]

Key Inflammatory Signaling Pathways:

-

Toll-Like Receptor 4 (TLR4) Signaling: Evidence suggests that 7KC can signal through TLR4, a pattern recognition receptor crucial for the innate immune response.[14] This engagement initiates a downstream signaling cascade.

-

NF-κB Activation: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and is robustly activated by 7KC.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of target genes.[16][17]

-

Cytokine and Chemokine Production: NF-κB activation leads to the upregulation of numerous pro-inflammatory genes, resulting in the production and secretion of cytokines like Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-α (TNF-α), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[1][7][12] These molecules recruit immune cells and perpetuate the inflammatory state.

-

Liver X Receptor (LXR) Modulation: 7KC is reported to be a weak agonist for LXR, a nuclear receptor that regulates cholesterol homeostasis and inflammation. While its role is complex, LXR activation can have both pro- and anti-inflammatory effects depending on the context.[12][18]

Quantitative Data on 7KC-Induced Inflammation

The following table summarizes representative data on the inflammatory response elicited by 7KC.

| Cell Line | 7KC Concentration | Exposure Time | Endpoint Measured | Result | Reference |

| Human Macrophages | 10 µg/mL (~25 µM) | 24 h | IL-8 Secretion | > 10-fold increase vs. control | [12] |

| Human Monocytes | 10 µg/mL (~25 µM) | 24 h | TNF-α Secretion | Significant increase vs. control | [12] |

| Human Endothelial Cells | 40 µM | 24 h | IL-8 mRNA Expression | ~ 4-fold increase vs. control | [1] |

| THP-1 (Monocytes) | 25 µM | 24 h | IL-1β Expression | Significant increase vs. control | [12] |

The Interplay of Oxidative Stress and Inflammation

Oxidative stress and inflammation are not independent processes but are intricately linked in a self-perpetuating cycle, often referred to as a "vicious cycle." 7KC is a key driver of this feedback loop.

-

7KC Induces ROS: As detailed, 7KC triggers ROS production.

-

ROS Activates Inflammation: The generated ROS can act as signaling molecules that directly activate pro-inflammatory pathways, including NF-κB.

-

Inflammation Generates More ROS: Activated immune cells, recruited to the site of inflammation, produce large amounts of ROS as part of their function (e.g., via the respiratory burst in macrophages).

-

ROS Creates More 7KC: The heightened oxidative environment promotes the non-enzymatic oxidation of cholesterol, generating more 7KC.

This cycle amplifies cellular and tissue damage, contributing significantly to the progression of chronic diseases.[3][9]

Experimental Methodologies

Studying the effects of 7KC requires a range of biochemical and cell biology techniques. Below are detailed protocols for key experiments.

Experimental Workflow

A typical in vitro experiment to characterize the effects of 7KC follows a standardized workflow to assess cytotoxicity, oxidative stress, and inflammation.

Protocol 1: Quantification of 7KC in Biological Samples via LC-MS/MS

This method allows for sensitive and specific measurement of 7KC levels in plasma or tissue.

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., 7-Ketocholesterol-d7).

-

Perform lipid extraction using a solvent mixture like chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Chromatography:

-

Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[19]

-

Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a formic acid additive.[20]

-

-

Mass Spectrometry:

-

Couple the HPLC to a triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, operated in positive ion mode.[19]

-

Use Selected Reaction Monitoring (SRM) for quantification. The transition for 7KC is typically m/z 383.3 → 365.3 (corresponding to [M+H-H₂O]⁺ → fragment). The specific transition for the deuterated internal standard is monitored simultaneously.

-

Quantify the amount of 7KC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[21]

-

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This is a common assay to measure generalized oxidative stress in cells.

-

Cell Culture: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 7KC for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Staining:

-

Remove the treatment media and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in PBS to each well.

-

Incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Normalize the fluorescence values to cell number or protein content if significant cytotoxicity is observed.

-

Protocol 3: Western Blot for NF-κB (p65) Activation

This protocol detects the phosphorylation of the p65 subunit of NF-κB, a key indicator of pathway activation.

-

Cell Lysis: After treatment with 7KC, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 10%). Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

-

Detection: Image the resulting chemiluminescent signal. To ensure equal loading, strip the membrane and re-probe for total p65 and a loading control protein like GAPDH or β-actin.

Conclusion and Future Directions

7-Ketocholesterol stands as a critical molecular link between cholesterol metabolism, oxidative stress, and inflammation. Its accumulation in tissues is a hallmark of numerous age-related and chronic inflammatory diseases.[4] The mechanisms detailed in this guide—involving ROS generation, organelle dysfunction, and activation of the NF-κB pathway—highlight its central role in driving cellular damage and disease progression.[5][12]

For drug development professionals, these pathways present compelling therapeutic targets. Strategies aimed at mitigating 7KC-induced toxicity could include:

-

Antioxidant Therapies: Developing potent antioxidants that can neutralize ROS in the specific cellular compartments affected by 7KC.

-

Inhibition of Inflammatory Signaling: Targeting key nodes in the 7KC-induced inflammatory cascade, such as TLR4 or components of the NF-κB pathway.

-

Enhancing 7KC Metabolism: Developing agents that promote the enzymatic inactivation and clearance of 7KC, for example, through esterification or reduction.[4][9]

A deeper understanding of the biology of 7-Ketocholesterol will continue to fuel the development of novel diagnostics and therapeutics to combat a wide range of debilitating diseases.

References

- 1. Oxysterols in the pathogenesis of major chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rem.bioscientifica.com [rem.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cyclaritytx.com [cyclaritytx.com]

- 9. mdpi.com [mdpi.com]

- 10. 7-Keto-Cholesterol and Cholestan-3beta, 5alpha, 6beta-Triol Induce Eryptosis through Distinct Pathways Leading to NADPH Oxidase and Nitric Oxide Synthase Activation | Cell Physiol Biochem [cellphysiolbiochem.com]

- 11. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation [mdpi.com]

- 12. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Formation of 7-Ketocholesterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ketocholesterol (B24107) (7-KCh) is a prominent and cytotoxic oxysterol, a product of cholesterol oxidation. Its endogenous formation is implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms of 7-KCh formation in tissues, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Understanding the nuances of 7-KCh biosynthesis is critical for developing therapeutic strategies aimed at mitigating its detrimental effects.

Core Mechanisms of 7-Ketocholesterol Formation

The endogenous formation of 7-KCh occurs through two primary routes: non-enzymatic autoxidation and enzymatic conversion.

Non-Enzymatic Autoxidation

The principal pathway for 7-KCh generation is the non-enzymatic autoxidation of cholesterol, driven by reactive oxygen species (ROS).[5] This process is particularly prevalent in tissues experiencing high levels of oxidative stress. The reaction proceeds via a free radical chain mechanism, where ROS abstract a hydrogen atom from the C7 position of cholesterol, leading to the formation of a cholesterol radical. This radical then reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently decomposes to the more stable 7-Ketocholesterol.[5]

Enzymatic Pathways

While autoxidation is a major contributor, specific enzymatic pathways also lead to the formation of 7-KCh. These pathways are often tissue-specific and can be significant under certain physiological or pathological conditions.

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme can catalyze the conversion of 7β-hydroxycholesterol to 7-Ketocholesterol. 11β-HSD2 is primarily expressed in mineralocorticoid target tissues such as the kidney, colon, and placenta.

-

Cytochrome P450 7A1 (CYP7A1): In specific contexts, particularly in genetic disorders like Smith-Lemli-Opitz syndrome where there is an accumulation of the cholesterol precursor 7-dehydrocholesterol (B119134), CYP7A1 can directly oxidize 7-dehydrocholesterol to 7-Ketocholesterol.[6] CYP7A1 is predominantly a liver enzyme.

Quantitative Data on 7-Ketocholesterol Levels in Tissues

The concentration of 7-KCh in tissues and plasma can vary significantly depending on the physiological or pathological state. The following tables summarize available quantitative data.

Table 1: 7-Ketocholesterol Levels in Human Plasma

| Condition | Mean Concentration (nmol/L) | Subject Group | Reference |

| Healthy Controls | < 55.8 (Quartile 1) | Patients with stable coronary artery disease | [2] |

| Stable Coronary Artery Disease | > 109.8 (Quartile 4) | Patients with stable coronary artery disease | [2] |

| Healthy Volunteers | 1-2 µM (1000-2000 nmol/L) | Healthy individuals | [7] |

| Heart Failure | 10-20 fold higher than controls | Patients with heart failure | [7] |

Table 2: 7-Ketocholesterol in Human Tissues

| Tissue | Condition | Concentration | Reference |

| Arterial Plaques | Atherosclerosis | 55% of total oxysterols | [5] |

| Brain (Frontal Cortex) | Alzheimer's Disease | Increased with disease progression | [6][8] |

| Retina | Age-Related Macular Degeneration | Localized to drusen and RPE/choriocapillaris | [9][10][11] |

| Liver | Healthy | Rapidly metabolized and excreted | [12] |

| Liver | Obese Mice (Diet-induced) | Increased hepatic lipid accumulation | [13] |

Experimental Protocols

Extraction of 7-Ketocholesterol from Tissues

This protocol is a generalized method for the extraction of lipids, including 7-KCh, from animal tissues.

Materials:

-

Glass tubes with Teflon-lined screw caps

-

Methanol

-

1 M KCl solution

-

Water (deionized)

-

Nitrogen gas

-

Centrifuge

Procedure:

-

Homogenize the tissue sample in an aqueous solution.

-

To 0.8 parts of the homogenized tissue, add 1 part chloroform and 2 parts methanol.

-

Vortex the mixture thoroughly.

-

Add 1 part chloroform and 1 part water to the mixture.

-

Vortex again and centrifuge at low speed for 5-10 minutes to separate the phases.

-

Carefully collect the lower organic layer, which contains the lipids.

-

Repeat the chloroform extraction on the remaining aqueous layer two more times, collecting the lower phase each time.

-

Combine all the collected lower organic layers.

-

Wash the combined organic phase once with a small volume of 1 M KCl and once with a small volume of water. After each wash, mix and centrifuge to separate the layers, retaining the lower lipid-containing layer.

-

Evaporate the solvent from the final lipid extract under a stream of nitrogen gas.

-

Re-dissolve the dried lipid extract in a known volume of chloroform for storage at -20°C or for immediate analysis.

Quantification of 7-Ketocholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of 7-KCh using GC-MS.

Materials:

-

Lipid extract containing 7-KCh

-

Internal standard (e.g., epicoprostanol (B1214048) or a deuterated 7-KCh analog)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

To the dried lipid extract, add a known amount of the internal standard.

-

Add the silylating agent and heat at 60-70°C for at least 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This step is crucial for improving the volatility and chromatographic properties of the sterols.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of 7-KCh-TMS from other sterols. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for 7-KCh-TMS and the internal standard.

-

-

Quantification:

-

Identify the peaks corresponding to 7-KCh-TMS and the internal standard based on their retention times and mass spectra.

-

Calculate the peak area ratio of 7-KCh-TMS to the internal standard.

-

Determine the concentration of 7-KCh in the original sample by comparing this ratio to a standard curve prepared with known amounts of 7-KCh and the internal standard.

-

Enzyme Activity Assay for 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

This assay measures the conversion of a substrate (e.g., 7β-hydroxycholesterol) to its corresponding ketone (7-KCh) by 11β-HSD2.

Materials:

-

Tissue homogenate or cell lysate containing 11β-HSD2

-

7β-hydroxycholesterol (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS or GC-MS system for product quantification

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, NAD+, and the tissue homogenate/cell lysate.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the substrate, 7β-hydroxycholesterol.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

-

Extract the steroids from the reaction mixture using an organic solvent.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

Quantify the amount of 7-KCh produced using LC-MS/MS or GC-MS.

-

Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Enzyme Activity Assay for Cytochrome P450 7A1 (CYP7A1)

This assay measures the conversion of 7-dehydrocholesterol to 7-KCh by CYP7A1.

Materials:

-

Microsomal preparation containing recombinant human CYP7A1

-

NADPH-cytochrome P450 reductase

-

7-dehydrocholesterol (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvent for extraction

-

LC-MS/MS or GC-MS system for product quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the microsomal preparation with CYP7A1, and NADPH-cytochrome P450 reductase.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding 7-dehydrocholesterol and NADPH.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction.

-

Extract the sterols from the reaction mixture.

-

Analyze the extract by LC-MS/MS or GC-MS to quantify the 7-KCh produced.

-

Determine the enzyme activity as the rate of 7-KCh formation.

Signaling Pathways and Experimental Workflows

The accumulation of 7-KCh in tissues triggers a cascade of cellular events, leading to oxidative stress, inflammation, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Caption: Overview of the main pathways for endogenous 7-Ketocholesterol formation.

Caption: Key signaling events in 7-Ketocholesterol-induced apoptosis.

References

- 1. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. 7-Ketocholesterol Promotes Retinal Pigment Epithelium Senescence and Fibrosis of Choroidal Neovascularization via IQGAP1 Phosphorylation-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Rapid hepatic metabolism of 7-ketocholesterol in vivo: implications for dietary oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice [frontiersin.org]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

7-Ketocholesterol (B24107) (7-KC), a prominent oxidation product of cholesterol, is emerging as a critical biomarker and a key player in the pathophysiology of numerous age-related diseases.[1][2][3][4] Formed predominantly through non-enzymatic reactions with reactive oxygen species (ROS), its accumulation in tissues and circulation is a hallmark of heightened oxidative stress, a central feature of aging.[1][2][5] This guide provides a comprehensive technical overview of 7-KC, detailing its association with age-related pathologies, the intricate signaling pathways it modulates, and the established experimental protocols for its quantification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate 7-KC as a diagnostic, prognostic, and therapeutic target.

7-Ketocholesterol as a Biomarker in Age-Related Diseases

Elevated levels of 7-KC have been consistently documented in a spectrum of age-related diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, and age-related macular degeneration (AMD).[1][6][7] Its presence in biological fluids and tissues often correlates with disease severity and progression, underscoring its potential as a valuable clinical biomarker.[8][9]

Atherosclerosis and Cardiovascular Disease

7-KC is the most abundant oxysterol found in oxidized low-density lipoprotein (oxLDL) particles and atherosclerotic plaques.[5] Its accumulation within the vascular wall contributes to endothelial dysfunction, macrophage reprogramming into foam cells, and smooth muscle cell apoptosis, all critical events in the initiation and progression of atherosclerosis.[5][10] Clinical studies have demonstrated a significant association between plasma 7-KC levels and adverse cardiovascular outcomes.

| Disease State | Sample Type | 7-KC Concentration (Case) | 7-KC Concentration (Control) | Key Finding | Reference |

| Coronary Artery Disease (CAD) | Serum | 32.4 ± 23.1 ng/mL | 19.0 ± 11.3 ng/mL | Significantly higher in subjects with CAD. | [8] |

| Stable Coronary Artery Disease | Plasma | Highest Quartile vs. Lowest Quartile | 1 SD increase in 7-KC was associated with a 36% higher rate of composite cardiovascular events. | [9] |

Neurodegenerative Diseases

In the context of neurodegeneration, 7-KC is implicated in neuronal cell death and inflammation.[7] While its ability to cross the blood-brain barrier is still under investigation, it can be formed in situ within the brain, where it is toxic to neuronal cells.[5] Elevated levels of 7-KC have been observed in the brains of Alzheimer's disease (AD) models, where it contributes to oxidative stress in astrocytes, a key cell type in the central nervous system.[11] The accumulation of 7-KC is thought to contribute to the neuroinflammatory environment characteristic of AD.[7][12]

| Disease State | Sample Type | 7-KC Finding | Reference |

| Alzheimer's Disease (AD) | Brain (3xTg mouse model) | Elevated levels of 7-KC observed. | [11] |

| Alzheimer's Disease (AD) | Brain | 7-KC is highly toxic to neuronal cells and can form spontaneously. | [5] |

Age-Related Macular Degeneration (AMD)

7-KC is a major component of drusen, the extracellular deposits that accumulate between the retinal pigment epithelium (RPE) and Bruch's membrane in AMD.[13] Its presence in the retina is associated with RPE cell dysfunction, inflammation, and the promotion of choroidal neovascularization, a hallmark of the wet form of AMD.[13][14][15]

| Disease State | Sample Type | 7-KC Finding | Reference |

| Age-Related Macular Degeneration (AMD) | Drusen/Bruch's Membrane | 7-KC is a prominent oxysterol that accumulates with age and in AMD. | [13] |

| Age-Related Macular Degeneration (AMD) | Retina | 7-KC induces inflammatory and cytotoxic responses in retinal cells. | [16] |

Signaling Pathways Modulated by 7-Ketocholesterol

7-KC exerts its cytotoxic effects through the modulation of multiple intracellular signaling pathways, primarily revolving around the induction of oxidative stress, endoplasmic reticulum (ER) stress, inflammation, and apoptosis.[3][16][17]

Oxidative Stress and Apoptosis

A central mechanism of 7-KC toxicity is the induction of reactive oxygen species (ROS) production, often through the activation of NADPH oxidase (NOX).[3] This surge in ROS leads to a vicious cycle, promoting further cholesterol oxidation and cellular damage.[3][5] The resulting oxidative stress triggers the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[18] 7-KC can induce a specific form of cell death termed "oxiapoptophagy," which involves a combination of oxidative stress, apoptosis, and autophagy.[2][19][20]

Inflammation and ER Stress

7-KC is a potent pro-inflammatory agent, capable of activating inflammatory pathways in various cell types, including microglia and macrophages.[14][17] In microglia, 7-KC can induce a pro-inflammatory M1 state via activation of the NLRP3 inflammasome.[14] Furthermore, 7-KC has been shown to induce endoplasmic reticulum (ER) stress by modulating the unfolded protein response (UPR).[16] This involves the upregulation of key ER stress markers such as GRP78 and IRE1.[16]

Experimental Protocols for 7-Ketocholesterol Analysis

Accurate and reproducible quantification of 7-KC is paramount for its validation as a biomarker. The low abundance of oxysterols in biological matrices and the potential for artefactual oxidation of cholesterol during sample handling necessitate robust analytical methodologies.[21][22][23] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for oxysterol analysis.

Sample Preparation

A critical step in 7-KC analysis is the efficient extraction and separation of oxysterols from the much more abundant cholesterol.[21] Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

Protocol for Oxysterol Extraction from Plasma:

-

Saponification: Plasma samples are often subjected to alkaline hydrolysis (saponification) to release esterified oxysterols.

-

Internal Standard Spiking: An isotopically labeled internal standard (e.g., d7-7-ketocholesterol) is added to the sample to correct for extraction losses and matrix effects.

-

Liquid-Liquid Extraction: Oxysterols are extracted from the aqueous phase using an organic solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.

-

Solid-Phase Extraction (SPE): The organic extract is loaded onto an SPE cartridge (e.g., C18 or hydrophilic-lipophilic balanced) to separate oxysterols from cholesterol.[21][22] Cholesterol is retained on the column while the more polar oxysterols are eluted.

-

Derivatization (for GC-MS): For GC-MS analysis, the hydroxyl group of 7-KC is typically derivatized (e.g., silylation) to improve its volatility and chromatographic properties. Derivatization is often omitted for LC-MS/MS analysis.[24]

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of 7-KC without the need for derivatization.[24]

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with a mixture of water, methanol, and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[24] |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor ion (e.g., [M+H]+ or [M+Na]+) to specific product ions. |

| Validation | |

| Linearity | Excellent within a range of 1 to 400 ng/mL.[24] |

| Precision | Intra- and inter-assay coefficients of variation (CV) typically < 15%.[9][24] |

| Recovery | 85-115%.[9][24] |

Future Perspectives and Drug Development

The compelling evidence linking 7-KC to the pathogenesis of multiple age-related diseases positions it as a promising target for therapeutic intervention. Strategies aimed at reducing 7-KC levels or blocking its downstream signaling pathways could offer novel treatment avenues. Potential therapeutic approaches include:

-

Antioxidant therapies: To mitigate the initial oxidative stress that leads to 7-KC formation.

-

Small molecule inhibitors: To target specific enzymes or receptors in the 7-KC signaling cascade.

-

Agents that promote 7-KC metabolism and clearance: Enhancing the body's natural detoxification pathways for oxysterols.

Conclusion

7-Ketocholesterol has transitioned from being a mere indicator of oxidative stress to a recognized bioactive molecule that actively contributes to the pathology of a wide array of age-related diseases. Its robust association with disease states, coupled with its involvement in fundamental cellular processes like apoptosis and inflammation, makes it a compelling biomarker for risk stratification, disease monitoring, and as a target for novel therapeutic strategies. The standardized and validated analytical methods now available will facilitate further research into the multifaceted role of 7-KC and accelerate the development of interventions aimed at mitigating its detrimental effects.

References

- 1. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rem.bioscientifica.com [rem.bioscientifica.com]

- 3. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyclaritytx.com [cyclaritytx.com]

- 5. 7-Ketocholesterol as a Contributing Cause of Multiple Age-Related Diseases – Fight Aging! [fightaging.org]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. Influential role of 7-Ketocholesterol in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Significance of Serum 7-Ketocholesterol Concentrations in the Progression of Coronary Atherosclerosis [jstage.jst.go.jp]